molecular formula C8H9N3O4 B14585396 Benzenamine, N,N-dimethyl-2,5-dinitro- CAS No. 61149-61-9

Benzenamine, N,N-dimethyl-2,5-dinitro-

Cat. No.: B14585396
CAS No.: 61149-61-9
M. Wt: 211.17 g/mol
InChI Key: KNSCTIUPHKHFTR-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-2,5-dinitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitro groups (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-2,5-dinitro- typically involves the nitration of N,N-dimethylaniline. The process begins with the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-dimethyl-2,5-dinitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-2,5-dinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Hydrogen peroxide, other oxidizing agents.

Major Products Formed

    Reduction: Formation of N,N-dimethyl-2,5-diaminobenzene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of N,N-dimethyl-2,5-dinitrobenzene N-oxide.

Scientific Research Applications

Benzenamine, N,N-dimethyl-2,5-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-2,5-dinitro- involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    Benzenamine, 2,5-dimethyl-: Contains methyl groups instead of nitro groups, resulting in different chemical properties.

    Benzenamine, 2-methyl-3,5-dinitro-: Similar structure but with a methyl group at the 2 position, affecting its reactivity and applications.

Uniqueness

Benzenamine, N,N-dimethyl-2,5-dinitro- is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

61149-61-9

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N,N-dimethyl-2,5-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-9(2)8-5-6(10(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3

InChI Key

KNSCTIUPHKHFTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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